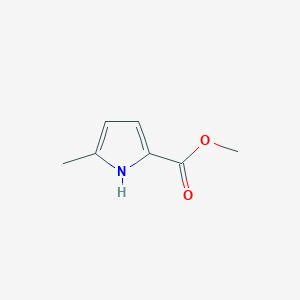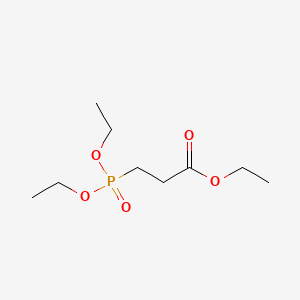
3-Decyn-1-ol
Overview
Description
3-Decyn-1-ol is a primary homo-propargylic alcohol derivative . It has a molecular formula of C10H18O and a molecular weight of 154.2493 .
Synthesis Analysis
3-Decyn-1-ol has been reported to be formed during the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane .Molecular Structure Analysis
The molecular structure of 3-Decyn-1-ol can be represented by the InChI string:InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 3-Decyn-1-ol are not detailed in the search results, it’s known that it can undergo semi hydrogenation in the presence of Lindlar catalyst to form cis-3-decen-1-ol .Physical And Chemical Properties Analysis
3-Decyn-1-ol is a liquid at room temperature . It has a refractive index of 1.459 (lit.) and a density of 0.877 g/mL at 25 °C (lit.) . The boiling point is 130-131 °C/22 mmHg (lit.) .Scientific Research Applications
Synthesis of Methyl 9-Decynoate
3-Decyn-1-ol is also used as a reagent in the synthesis of methyl 9-decynoate. This compound is utilized in the synthesis of various polymers and chemicals, serving as an intermediate in organic synthesis.
These are just a few examples of the applications of 3-Decyn-1-ol in scientific research. Each application utilizes the unique chemical properties of 3-Decyn-1-ol to synthesize new compounds that have their own distinct uses in various fields of chemistry and industry .
Safety And Hazards
3-Decyn-1-ol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
dec-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEQBZUDPQQIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199668 | |
| Record name | 3-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decyn-1-ol | |
CAS RN |
51721-39-2 | |
| Record name | 3-Decyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051721392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Decyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 3-decyn-1-ol in organic synthesis?
A1: 3-Decyn-1-ol serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of various compounds:
- Insect pheromones: It's a key intermediate in synthesizing (Z)-7-eicosen-11-one and (Z)-7-nonadec-11-one, the sex pheromones of the peach fruit moth (Carposina niponensis). []
- Nonenolide natural products: It plays a crucial role in the total synthesis of (+)-microcarpalide, a nonenolide natural product. []
- 3′-Deoxyribolactones: This compound is utilized in the synthesis of 3′-deoxyribolactones, important molecules in nucleoside chemistry. []
Q2: Can 3-decyn-1-ol undergo cyclization reactions?
A2: Yes, 3-decyn-1-ol can undergo cyclization reactions when treated with specific reagents. For instance, reacting the dimethylvinylsilyl ether of 3-decyn-1-ol with tributylmanganate(II) yields 4-heptylidene-2,2,3-trimethyl-1-oxa-2-silacyclohexane. []
Q3: Are there any known challenges in the reduction of 3-decyn-1-ol derivatives?
A3: Yes, reducing ethers derived from 3-decyn-1-ol, such as the THP, ethyl, tert-butyl, and tert-butyldimethylsilyl (TBDMS) ethers, using sodium in ammonia/THF can lead to significant hydrogenolysis of the carbon-oxygen bond. This undesirable side reaction often results in a mixture of 2- and 3-decenes and a low yield of the desired (E)-homoallylic ether. []
Q4: How can the yield of (E)-3-decenol ethers be improved during the reduction of 3-decyn-1-ol derivatives?
A4: Adding 2-methyl-2-propanol (also known as tert-butanol) to the reaction mixture during the reduction of 3-decyn-1-ol ethers with sodium in ammonia/THF has been shown to significantly improve the yield of the desired (E)-3-decenol ethers. []
Q5: Is there any information on the toxicity of 3-decyn-1-ol?
A5: While not extensively studied, research suggests that 3-decyn-1-ol exhibits toxicity to aquatic organisms. In a study evaluating the toxicity of propargylic alcohols on green alga (Pseudokirchneriella subcapitata), 3-decyn-1-ol was identified as an "R51" compound, indicating toxicity with an EC50 between 1 and 10 mg L(-1). This finding highlights the need for responsible handling and disposal of this compound to minimize potential environmental risks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)




